Structural Differentiation: 6‑Ethyl Substitution vs. Unsubstituted Analog 3‑(4‑Methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline
The presence of a 6‑ethyl group on the quinoline core distinguishes the target compound from its closest unsubstituted analog, 3‑(4‑methylbenzenesulfonyl)‑4‑(4‑methylpiperazin‑1‑yl)quinoline (CAS 866847‑37‑2). This ethyl substituent increases the molecular weight from approximately 381.5 g/mol to 409.5 g/mol and raises the computed XLogP3 from an estimated ~3.5–3.7 to 4.1, as calculated by PubChem [1][2]. The added lipophilicity (ΔXLogP3 ≈ +0.4–0.6) is expected to enhance membrane partitioning and may alter off‑target binding profiles relative to the des‑ethyl comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW = 409.5 g/mol; XLogP3 = 4.1 |
| Comparator Or Baseline | 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS 866847-37-2): MW ≈ 381.5 g/mol; XLogP3 ≈ 3.5–3.7 (estimated by structural analogy, no direct PubChem entry available) |
| Quantified Difference | ΔMW ≈ +28 g/mol; ΔXLogP3 ≈ +0.4 to +0.6 |
| Conditions | Computed physicochemical properties (PubChem/XLogP3 3.0 algorithm) |
Why This Matters
Even modest increases in lipophilicity (~0.5 log units) can significantly shift a compound's cellular permeability, plasma protein binding, and promiscuity risk, making the 6‑ethyl congener a distinct chemical entity for SAR exploration.
- [1] PubChem Compound Summary for CID 5641743 (6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline). National Center for Biotechnology Information (2026). View Source
- [2] PubChem Computed Properties: XLogP3 value of 4.1 for CID 5641743. National Center for Biotechnology Information (2026). View Source
